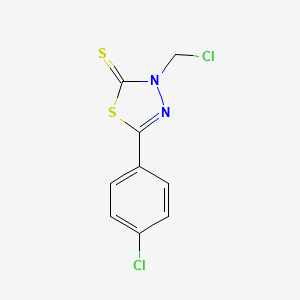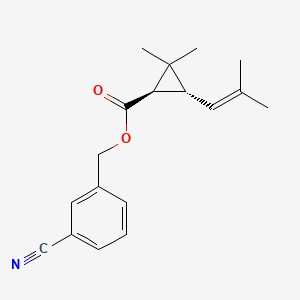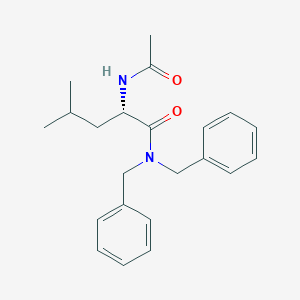
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is a chemical compound that belongs to the class of acetylated amino acid derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucinamide moiety, along with two benzyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N,N-dibenzyl-L-leucinamide typically involves the acetylation of N,N-dibenzyl-L-leucinamide. One common method is the reaction of N,N-dibenzyl-L-leucinamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired acetylated product .
Industrial Production Methods
Industrial production of N2-Acetyl-N,N-dibenzyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of N2-Acetyl-N,N-dibenzyl-L-leucinamide oxides.
Reduction: Formation of N2-Hydroxy-N,N-dibenzyl-L-leucinamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N,N-dibenzyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The benzyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucinamide: Similar structure but lacks the benzyl groups.
N,N-Dibenzyl-L-leucinamide: Similar structure but lacks the acetyl group.
N-Acetyl-DL-leucine: Similar acetylated amino acid derivative.
Uniqueness
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is unique due to the presence of both acetyl and benzyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87783-61-7 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-N,N-dibenzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)14-21(23-18(3)25)22(26)24(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,17,21H,14-16H2,1-3H3,(H,23,25)/t21-/m0/s1 |
InChI Key |
BNWXGBQWDLPCNB-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


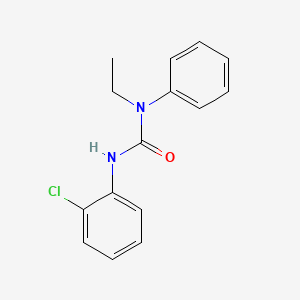
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)

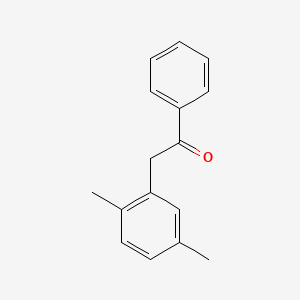

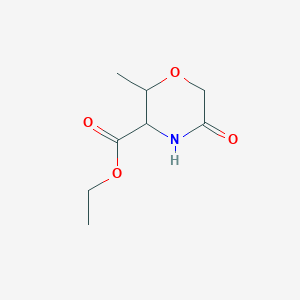
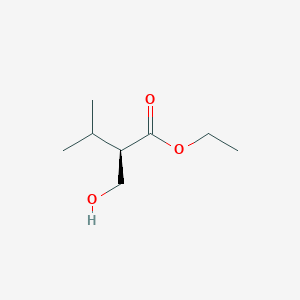

![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
